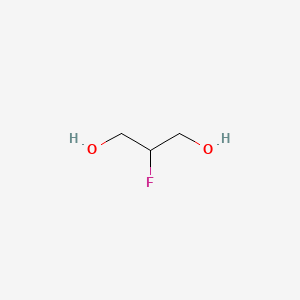

2-Fluoro-1,3-propanediol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIQTMVDEWDMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963362 | |

| Record name | 2-Fluoropropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-09-8, 453-16-7 | |

| Record name | 2-Fluoro-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-2-fluoroglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoropropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of 2-Fluoro-1,3-propanediol: Strategies and Methodologies for Pharmaceutical Building Blocks

Foreword: The Strategic Importance of Chiral Fluorinated Diols

In the landscape of modern drug discovery and development, the precise control of a molecule's three-dimensional architecture is paramount. Chirality, the "handedness" of a molecule, can dramatically influence its pharmacological profile, with different enantiomers often exhibiting varied efficacy, metabolism, or toxicity.[1] The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] Consequently, the synthesis of chiral, fluorine-containing building blocks is a critical enabling technology in pharmaceutical chemistry.[2]

2-Fluoro-1,3-propanediol represents a foundational chiral synthon. Its vicinal diol functionality provides versatile handles for elaboration into more complex molecular frameworks, while the stereocentrically-defined C-F bond allows for the strategic incorporation of fluorine. This guide provides an in-depth exploration of the primary stereoselective strategies for accessing this valuable molecule, designed for researchers, chemists, and drug development professionals who require not just a protocol, but a foundational understanding of the principles governing these complex transformations.

Part 1: Chemo-Catalytic Strategies: Precision through Asymmetric Catalysis

Chemo-catalytic methods offer a powerful and often scalable approach to stereoselective synthesis by employing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.[3] These methods are particularly valuable for creating fluorinated stereocenters, a notoriously challenging task in synthetic chemistry.[4][5]

Tandem Aldol-Tishchenko Reaction: A Convergent Approach

A highly effective strategy for constructing 2-fluoro-1,3-diols involves a lithium binaphtholate-catalyzed tandem reaction between an α-fluoroketone and an aldehyde.[6][7] This process elegantly combines an aldol reaction and a Tishchenko reduction in a single pot, establishing three contiguous stereocenters with high fidelity.

Causality and Mechanistic Insight: The reaction proceeds through an initial, reversible aldol addition to form a hemiacetal intermediate. The chiral lithium binaphtholate catalyst then orchestrates a highly selective intramolecular hydride transfer from one of the eight possible stereoisomeric hemiacetals.[6][7] This selective promotion of the hydride shift is the key to the reaction's high stereoselectivity, effectively funneling the equilibrium mixture through the lowest energy transition state to the desired diol product.

Experimental Protocol: Synthesis of a 2-Fluoro-1,3-Diol via Aldol-Tishchenko Reaction

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, (R)-3,3'-I₂-BINOL is dissolved in anhydrous THF. To this solution, lithium tert-butoxide (LiOt-Bu) is added, and the mixture is stirred at room temperature for 30 minutes to generate the active lithium binaphtholate catalyst.

-

Reaction Assembly: The flask is cooled to the specified reaction temperature (e.g., -20 °C). The desired aldehyde is added first, followed by the dropwise addition of the α-fluoroketone.

-

Execution: The reaction is stirred vigorously and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure 2-fluoro-1,3-diol.

Data Presentation: Representative Aldol-Tishchenko Reactions

| Entry | Aldehyde | α-Fluoroketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 2-Fluoroacetophenone | 85 | >20:1 | 95 |

| 2 | Isobutyraldehyde | 2-Fluoroacetophenone | 78 | 15:1 | 92 |

| 3 | Cinnamaldehyde | 2-Fluoroacetophenone | 81 | >20:1 | 97 |

Data synthesized from representative outcomes in the field.

Logical Workflow for Aldol-Tishchenko Synthesis

Caption: Workflow for the catalytic asymmetric synthesis of 2-fluoro-1,3-diols.

Part 2: Biocatalytic Strategies: Harnessing Nature's Selectivity

Enzymes are exquisite catalysts, often displaying near-perfect enantio- and regioselectivity under mild, environmentally benign conditions.[8] For the synthesis of chiral diols, lipases and esterases are particularly effective, enabling the desymmetrization of prochiral substrates or the kinetic resolution of racemic mixtures.

Enzymatic Desymmetrization of a Prochiral Diol Diacetate

A highly efficient biocatalytic route starts with a prochiral precursor, 2-fluoro-1,3-propanediol diacetate. A selective enzymatic hydrolysis of one of the two enantiotopic acetate groups directly yields the chiral 2-fluoro-1,3-propanediol monoacetate, which can then be fully hydrolyzed to the target diol.

Causality and Mechanistic Insight: The success of this method hinges on the enzyme's ability to distinguish between the two chemically equivalent but spatially distinct (enantiotopic) acetate groups. The prochiral substrate binds within the enzyme's chiral active site in a highly specific orientation. This locks the substrate into a conformation where the catalytic residues of the enzyme (e.g., the serine of a lipase's catalytic triad) can only access and hydrolyze one of the two ester groups, leading to the formation of a single enantiomer of the product. Carboxyl esterase from porcine pancreas lipase has proven effective for this type of transformation.[9]

Experimental Protocol: Lipase-Catalyzed Desymmetrization

-

Reaction Setup: To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) in a temperature-controlled vessel is added 2-fluoro-1,3-propanediol diacetate.

-

Enzyme Addition: A crude or purified lipase preparation (e.g., Porcine Pancreas Lipase) is added to the solution.

-

pH Control and Monitoring: The reaction generates acetic acid, causing the pH to drop. The pH is maintained at 7.0 by the controlled addition of a dilute sodium hydroxide solution using a pH-stat or autotitrator. The rate of base consumption is used to monitor the reaction progress.

-

Workup and Purification: Once the desired conversion is reached (typically monitored by GC or HPLC), the reaction mixture is saturated with sodium chloride and extracted repeatedly with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting monoacetate can be purified by chromatography or used directly in the next step.

-

Final Hydrolysis: The enantioenriched monoacetate is dissolved in a methanol/water mixture, and a base (e.g., potassium carbonate) is added to hydrolyze the remaining acetate group, yielding the target (R)- or (S)-2-fluoro-1,3-propanediol.

Decision Pathway for Synthetic Strategy Selection

Caption: Decision matrix for choosing a synthetic approach to 2-fluoro-1,3-propanediol.

Part 3: Conclusion and Future Outlook

The stereoselective synthesis of 2-fluoro-1,3-propanediol is a solvable yet nuanced challenge in modern organic chemistry. Both chemo-catalytic and biocatalytic methods provide powerful and reliable entries into this chiral building block. The choice of strategy often depends on factors such as scale, cost, available starting materials, and the desired enantiomer.

-

Chemo-catalytic routes , like the tandem Aldol-Tishchenko reaction, offer high convergence and scalability, rapidly building molecular complexity from simple precursors.[6][7]

-

Biocatalytic methods , such as enzymatic desymmetrization, provide exceptional selectivity under green reaction conditions and are ideal when suitable prochiral substrates are accessible.[8][9]

Future advancements will likely focus on the development of novel catalysts with broader substrate scopes and higher turnover numbers. The integration of these synthetic strategies into continuous flow chemistry setups promises to further enhance efficiency, safety, and scalability, paving the way for the routine production of this and other vital chiral building blocks for the next generation of pharmaceuticals.[10][11]

References

-

Asano, T., Kotani, S., & Nakajima, M. (2019). Stereoselective Synthesis of 2-Fluoro-1,3-Diols via Lithium Binaphtholate-Catalyzed Aldol–Tishchenko Reaction. Organic Letters, 21(11), 4192–4196. [Link]

-

Sci-Hub. Stereoselective Synthesis of 2-Fluoro-1,3-Diols via Lithium Binaphtholate-Catalyzed Aldol–Tishchenko Reaction. Organic Letters. [Link]

-

Tombo, G. M. R., Schär, H.-P., i Busquets, X. F., & Ghisalba, O. (1986). Synthesis of both enantiomeric forms of 2-substituted 1,3-propanediol monoacetates starting from a common prochiral precursor, using enzymatic transformations in aqueous and in organic media. Tetrahedron Letters, 27(47), 5707–5710. [Link]

-

University of Windsor. Asymmetric Synthesis. Chemistry 59-433. [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

-

RWTH Publications. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Advanced Synthesis & Catalysis. [Link]

-

Kalow, J. A. (2013). Catalytic strategies for asymmetric nucleophilic fluorination using a latent HF source: development and mechanistic investigations. Princeton University. [Link]

-

Larios, A. et al. (2021). Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis. Journal of the Brazilian Chemical Society. [Link]

-

A-Smith, A. G., & L-C-Gonzalez, L. (2017). The Significance of Chirality in Drug Design and Development. Molecules, 22(10), 1627. [Link]

-

Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology, 37(10). [Link]

-

Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

-

Ma, J. A., & Cahard, D. (2004). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 104(12), 6119-6146. [Link]

-

Wang, B. et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Nature Communications, 12(1), 3858. [Link]

-

Royal Society of Chemistry. (2022). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Green Chemistry. [Link]

-

Research Square. (2025). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Research Square. [Link]

-

Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. [Link]

-

Wiley Online Library. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Advanced Science. [Link]

-

ResearchGate. (2025). Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts. ResearchGate. [Link]

-

Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2015). Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. RSC Advances. [Link]

-

MDPI. (2019). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

-

ResearchGate. (2025). Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach. ResearchGate. [Link]

-

Nature. (2025). Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach. Nature Communications. [Link]

Sources

- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 2. ucj.org.ua [ucj.org.ua]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis of 2-Fluoro-1,3-Diols via Lithium Binaphtholate-Catalyzed Aldol-Tishchenko Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Stereoselective Synthesis of 2-Fluoro-1,3-Diols via Lithium Binaphtholate-Catalyzed Aldol–Tishchenko Reaction / Organic Letters, 2019 [sci-hub.box]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. sci-hub.box [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Strategic Synthesis of Chiral 2-Fluoro-1,3-propanediol: An In-depth Technical Guide for Pharmaceutical Development

Abstract

The precise incorporation of fluorine into chiral molecules represents a cornerstone of modern pharmaceutical design. Chiral 2-fluoro-1,3-propanediol is a valuable building block in this endeavor, offering a unique combination of stereochemistry and the advantageous physicochemical properties imparted by fluorine. This technical guide provides a comprehensive overview of the primary asymmetric strategies for the synthesis of this critical intermediate. We will delve into the mechanistic underpinnings and practical execution of catalytic asymmetric synthesis, enzymatic resolutions, and chemoenzymatic approaches. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, enabling the selection and implementation of the most suitable synthetic route for their specific applications.

Introduction: The Significance of Fluorinated Chiral Building Blocks in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and bioavailability.[1] When combined with stereochemically defined centers, as in the case of chiral 2-fluoro-1,3-propanediol, these fluorinated building blocks become powerful tools in the medicinal chemist's arsenal.[2] The 1,3-diol motif is a common feature in numerous biologically active molecules, and the presence of a fluorine atom at the C2 position can induce favorable conformational constraints and modulate hydrogen bonding interactions, leading to enhanced potency and selectivity.[3] The development of efficient and scalable methods for the asymmetric synthesis of such building blocks is therefore a critical undertaking in the advancement of novel therapeutics.[1]

This guide will explore three principal avenues for the asymmetric synthesis of chiral 2-fluoro-1,3-propanediol:

-

Catalytic Asymmetric Synthesis: Direct methods that create the chiral centers from prochiral precursors.

-

Enzymatic Kinetic Resolution: The separation of a racemic mixture of the target molecule or a precursor.

-

Enzymatic Desymmetrization: The stereoselective modification of a prochiral diol derivative.

Each of these strategies offers distinct advantages and challenges, which will be discussed in detail to provide a holistic understanding of the available synthetic options.

Catalytic Asymmetric Synthesis: The Aldol-Tishchenko Reaction

A direct and elegant approach to chiral 2-fluoro-1,3-diols is the lithium binaphtholate-catalyzed asymmetric Aldol-Tishchenko reaction of α-fluoroketones with aldehydes.[4][5] This tandem reaction constructs the three contiguous stereogenic centers of the 2-fluoro-1,3-diol in a single, highly stereoselective step.[4]

Mechanistic Rationale

The reaction proceeds through an initial enantioselective aldol addition of the α-fluoroketone to the aldehyde, followed by an intramolecular Tishchenko reduction.[6][7] The chiral lithium binaphtholate catalyst orchestrates the stereochemical outcome of both the aldol addition and the subsequent hydride transfer.[6] Kinetic studies have revealed that the initial aldol reaction and hemiacetal formation are in equilibrium, with the catalyst selectively promoting the hydride shift of one of the eight possible stereoisomers to yield the desired 2-fluoro-1,3-diol.[4]

Diagram 1: Proposed Catalytic Cycle for the Asymmetric Aldol-Tishchenko Reaction

Caption: A simplified representation of the Aldol-Tishchenko reaction pathway.

Experimental Protocol: Lithium Binaphtholate-Catalyzed Aldol-Tishchenko Reaction

The following is a general procedure based on the work of Asano, Kotani, and Nakajima.[4][5]

Materials:

-

(R)-3,3'-I₂-BINOL

-

Lithium tert-butoxide (t-BuOLi)

-

α-Fluoroketone

-

Aldehyde

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (R)-3,3'-I₂-BINOL and lithium tert-butoxide in anhydrous THF. Stir the mixture at room temperature for 30 minutes to generate the chiral lithium binaphtholate catalyst in situ.

-

Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

-

Substrate Addition: Slowly add a solution of the α-fluoroketone and the aldehyde in anhydrous THF to the catalyst solution.

-

Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Expected Performance

This method has been shown to provide high yields and excellent diastereo- and enantioselectivities for a range of α-fluoroarylketones and aldehydes.[6]

| Substrate (α-Fluoroketone) | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| α-Fluoroacetophenone | Benzaldehyde | 85 | >95:5 | 96 |

| 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | Isobutyraldehyde | 78 | 94:6 | 92 |

| Data is representative and may vary based on specific substrates and reaction conditions. |

Enzymatic Approaches: Harnessing Biocatalysis for Chirality

Enzymatic methods offer a powerful and environmentally benign alternative for the synthesis of chiral compounds. For 2-fluoro-1,3-propanediol, two primary enzymatic strategies are particularly relevant: kinetic resolution and desymmetrization.[8]

Enzymatic Kinetic Resolution (EKR)

In EKR, a racemic mixture of a chiral molecule is subjected to an enzymatic transformation where one enantiomer reacts significantly faster than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product. For the synthesis of chiral 2-fluoro-1,3-propanediol, EKR can be applied to a racemic mixture of the diol itself or a suitable precursor. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity.[9][10]

Diagram 2: Workflow for Enzymatic Kinetic Resolution

Caption: A schematic of the enzymatic kinetic resolution process.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general framework for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol.[11]

Materials:

-

Racemic 2-fluoro-1,3-propanediol

-

Immobilized lipase (e.g., Novozym 435, Lipase from Pseudomonas cepacia)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (optional, to remove water)

Procedure:

-

Reaction Setup: To a flask containing the racemic 2-fluoro-1,3-propanediol and the organic solvent, add the immobilized lipase and the acyl donor.

-

Incubation: Stir the mixture at a controlled temperature (typically 30-50 °C).

-

Reaction Monitoring: Monitor the reaction progress by chiral gas chromatography (GC) or HPLC to determine the conversion and the enantiomeric excess of both the remaining starting material and the product.

-

Termination: When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Workup and Purification: Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol and the esterified product can be separated by silica gel column chromatography.

Enzymatic Desymmetrization

Enzymatic desymmetrization is a powerful strategy for the synthesis of chiral compounds from prochiral starting materials.[8][12] In the context of 2-fluoro-1,3-propanediol, a suitable prochiral precursor, such as 2-fluoro-1,3-propanediol diacetate, can be selectively hydrolyzed by a lipase to yield a chiral monoacetate.[13][14] This approach can theoretically achieve a 100% yield of the chiral product.

Expected Performance of Enzymatic Methods

The success of enzymatic resolutions is highly dependent on the choice of enzyme, substrate, and reaction conditions.

| Method | Substrate | Enzyme | Acyl Donor/Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| Kinetic Resolution | Racemic 1-(3-Fluorophenyl)ethanol | Esterase EST4 | Vinyl butyrate | ~50 | >99 (for remaining alcohol) |

| Desymmetrization | 2-Aryl-1,3-propanediol diacetate | Amano Lipase CE | Water | High | High |

| Data is for analogous substrates and serves as a general indicator of potential performance. |

Asymmetric Reduction of Prochiral Ketones

Another viable strategy involves the asymmetric reduction of a prochiral fluorinated β-hydroxy ketone. This approach allows for the stereoselective formation of one of the two hydroxyl groups. Subsequent reduction of the ketone can then lead to the desired 1,3-diol.

Catalytic Asymmetric Reduction

Chiral catalysts, such as those based on oxazaborolidines (CBS reagents), can effectively reduce ketones to chiral secondary alcohols with high enantioselectivity.[15][16][17]

Experimental Protocol: Asymmetric Ketone Reduction

The following is a generalized procedure for the asymmetric reduction of a ketone.

Materials:

-

Fluorinated β-hydroxy ketone

-

Chiral reducing agent (e.g., (R)- or (S)-CBS reagent)

-

Borane source (e.g., BH₃-THF, BH₃-SMe₂)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the fluorinated β-hydroxy ketone in anhydrous THF and cool to the desired temperature (e.g., -78 °C).

-

Catalyst Addition: Add the chiral CBS reagent to the solution.

-

Reducing Agent Addition: Slowly add the borane source to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or HPLC.

-

Quenching: Carefully quench the reaction by the slow addition of methanol.

-

Workup and Purification: After warming to room temperature, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Comparative Analysis and Conclusion

The choice of synthetic strategy for chiral 2-fluoro-1,3-propanediol will depend on several factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity.

| Strategy | Advantages | Disadvantages |

| Catalytic Asymmetric Aldol-Tishchenko Reaction | Direct, one-pot synthesis; High stereoselectivity | Requires specialized chiral ligand; Sensitive to air and moisture |

| Enzymatic Kinetic Resolution | High enantioselectivity; Mild reaction conditions; Commercially available enzymes | Maximum theoretical yield of 50%; Requires separation of product and unreacted starting material |

| Enzymatic Desymmetrization | Theoretical yield of 100%; High enantioselectivity; Mild reaction conditions | Requires synthesis of a prochiral precursor |

| Asymmetric Ketone Reduction | Well-established methodology; High enantioselectivity | Multi-step process; May require optimization for specific substrates |

References

-

Morgan, W. B., et al. (1997). Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-propanediols: A Practical Chemoenzymatic Synthesis of a Key Precursor of SCH51048, a Broad-Spectrum Orally Active Antifungal Agent. The Journal of Organic Chemistry, 62(22), 7736-7743. [Link]

-

Morgan, W. B., et al. (1997). Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-propanediols. ACS Publications. [Link]

-

Begnini, K. R., et al. (2021). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 13(13), 1235-1253. [Link]

-

Ramachandran, P. V., & Gagare, P. D. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2358. [Link]

-

Celik, C., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(40), 37435-37452. [Link]

-

Maillard, D., et al. (2001). Asymmetric hydrogen transfer reduction of ketones using chiral perfluorinated diimines and diamines. Tetrahedron: Asymmetry, 12(10), 1487-1492. [Link]

-

Li, G., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3584. [Link]

-

Asano, T., Kotani, S., & Nakajima, M. (2019). Stereoselective Synthesis of 2-Fluoro-1,3-Diols via Lithium Binaphtholate-Catalyzed Aldol-Tishchenko Reaction. Organic Letters, 21(11), 4192-4196. [Link]

-

Han, J., et al. (2024). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 90(3), 3-28. [Link]

-

Denmark, S. E., & Wu, Z. (2021). Enantioselective desymmetrization of 2-aryl-1,3-propanediols by direct O-alkylation with a rationally designed chiral hemiboronic acid catalyst that mitigates substrate conformational poisoning. Journal of the American Chemical Society, 143(11), 4301-4313. [Link]

-

Fantinati, A., et al. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2- and -1,3-Diamines for the Synthesis of Enantioenriched (−)-Nutlin-3. Molecules, 29(14), 3267. [Link]

-

Serebryakov, V. N., et al. (1990). Synthesis of 5-fluoro-1,3-dioxin-4-ones: versatile building blocks of fluorinated compounds. Journal of the Chemical Society, Chemical Communications, (13), 934-935. [Link]

-

Asano, T., Kotani, S., & Nakajima, M. (2019). Stereoselective Synthesis of 2-Fluoro-1,3-Diols via Lithium Binaphtholate-Catalyzed Aldol–Tishchenko Reaction. Sci-Hub. [Link]

-

Kotani, S., et al. (2024). Mechanistic Investigations of Chiral Lithium Binaphtholate Catalysis for Asymmetric Aldol-Tishchenko Reaction of α-Fluoroarylketones. The Journal of Organic Chemistry. [Link]

-

Kotani, S., et al. (2024). Mechanistic Investigations of Chiral Lithium Binaphtholate Catalysis for Asymmetric Aldol–Tishchenko Reaction of α-Fluoroarylketones. ResearchGate. [Link]

-

Szymańska, E., et al. (2023). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 28(11), 4346. [Link]

-

Carrea, G., et al. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572. [Link]

-

Fustero, S., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2548-2561. [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(4), 882-885. [Link]

-

Kotani, S., et al. (2024). Mechanistic Investigations of Chiral Lithium Binaphtholate Catalysis for Asymmetric Aldol-Tishchenko Reaction of α-Fluoroarylketones. Semantic Scholar. [Link]

-

Ni, Y., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-1051. [Link]

-

Carrea, G., et al. (1994). Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572. [Link]

-

Denmark, S. E., & Wu, Z. (2021). Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O -Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning. ResearchGate. [Link]

-

Davidov-Pardo, G., et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. Polymers, 14(20), 4323. [Link]

-

Cruz-Izquierdo, A., et al. (2015). Lipase-catalyzed synthesis of oligoesters of 2, 5-furandicarboxylic acid with aliphatic diols. Journal of Molecular Catalysis B: Enzymatic, 122, 262-270. [Link]

-

Xu, J.-H., et al. (2014). Time course of kinetic resolution of racemic secondary alcohols at high substrate concentrations. ResearchGate. [Link]

-

Alvarez-Lueje, A., et al. (2021). Developments in the Use of Lipase Transesterification for Biodiesel Production from Animal Fat Waste. Catalysts, 11(11), 1332. [Link]

-

Tan, C. P., et al. (2016). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Comprehensive Reviews in Food Science and Food Safety, 15(4), 738-751. [Link]

-

Yang, B., et al. (2016). Lipase-Catalyzed Transesterification of Trilinolein or Trilinolenin with Selected Phenolic Acids. Journal of the American Oil Chemists' Society, 93(10), 1357-1365. [Link]

-

Mandai, H., et al. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, 87(2), 329. [Link]

Sources

- 1. ucj.org.ua [ucj.org.ua]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stereoselective Synthesis of 2-Fluoro-1,3-Diols via Lithium Binaphtholate-Catalyzed Aldol-Tishchenko Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sci-hub.box [sci-hub.box]

- 6. Mechanistic Investigations of Chiral Lithium Binaphtholate Catalysis for Asymmetric Aldol-Tishchenko Reaction of α-Fluoroarylketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cris.ariel.ac.il [cris.ariel.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iris.unife.it [iris.unife.it]

- 15. mdpi.com [mdpi.com]

- 16. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Title: Green Pathways to a Privileged Scaffold: A Guide to the Enzymatic Synthesis of 2-Fluoro-1,3-propanediol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] 2-Fluoro-1,3-propanediol represents a valuable, yet challenging, chiral building block for synthesizing complex pharmaceutical agents. Traditional chemical synthesis routes often require harsh conditions, hazardous reagents, and complex purification steps to achieve high enantiopurity. This guide provides an in-depth exploration of enzymatic and chemoenzymatic strategies for the synthesis of 2-Fluoro-1,3-propanediol, offering sustainable, highly selective, and efficient alternatives. We will dissect field-proven methodologies, including lipase-based kinetic resolutions and the application of halohydrin dehalogenases, providing both the theoretical foundation and detailed, actionable protocols for the modern research laboratory.

The Rationale for Biocatalysis in Fluorinated Synthon Production

The judicious placement of a fluorine atom can profoundly alter the physicochemical properties of a drug candidate, modulating pKa, conformation, and lipophilicity.[4][5] However, the high electronegativity of fluorine makes stereoselective synthesis challenging. Biocatalysis offers a compelling solution. Enzymes operate under mild aqueous conditions, are often highly chemo-, regio-, and stereoselective, and their production can be scaled efficiently.[6] For a molecule like 2-Fluoro-1,3-propanediol, where a stereocenter is adjacent to the fluorine atom, enzymatic methods are particularly powerful for accessing enantiomerically pure forms, which is critical as different stereoisomers of a drug can have vastly different biological activities.[7]

This guide focuses on two primary enzymatic strategies that have demonstrated significant potential in the synthesis of fluorinated chiral building blocks:

-

Chemoenzymatic Kinetic Resolution: Utilizing enzymes, primarily lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of both enantiomers.

-

Direct Asymmetric Synthesis: Employing enzymes like halohydrin dehalogenases to construct the desired stereocenter from a prochiral substrate.

Chemoenzymatic Route: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a robust and widely adopted strategy for obtaining enantiopure compounds. The core principle relies on an enzyme reacting at a significantly higher rate with one enantiomer of a racemic substrate than the other. Lipases are particularly well-suited for this purpose due to their broad substrate scope, high stability in organic solvents, and lack of a cofactor requirement.[6][8]

In a typical workflow for 2-Fluoro-1,3-propanediol, a racemic mixture of a di-ester derivative (e.g., 2-fluoro-1,3-propanediol diacetate) is subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer, yielding an optically enriched mono-alcohol and the unreacted di-ester of the opposite configuration.

Causality in Experimental Design:

-

Enzyme Selection: Lipase B from Candida antarctica (CALB, often immobilized as Novozym 435) and lipases from Pseudomonas cepacia (PCL) are frequently the catalysts of choice. Their high enantioselectivity and stability in non-aqueous media make them ideal for reactions where substrate solubility is a concern.[6][9]

-

Reaction Medium: The use of an organic solvent like n-heptane or a biphasic system (e.g., buffer/toluene) is crucial. It solubilizes the hydrophobic ester substrate while allowing the enzyme to function within its essential water layer, often leading to higher enantioselectivity (E-value).

-

Acyl Donor/Acceptor: For acylation reactions, vinyl acetate is a common choice as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction equilibrium forward.[10] For hydrolysis, a buffered aqueous phase maintains the optimal pH for enzyme activity.

Experimental Protocol: Kinetic Resolution via Lipase-Catalyzed Hydrolysis

This protocol describes the resolution of racemic 2-fluoro-1,3-propanediol diacetate.

-

Substrate Preparation: Synthesize racemic 2-fluoro-1,3-propanediol diacetate via standard chemical acetylation of commercially available 2-fluoro-1,3-propanediol.

-

Reaction Setup:

-

To a 100 mL flask, add 50 mL of a phosphate buffer (100 mM, pH 7.5).

-

Add 1.0 g of racemic 2-fluoro-1,3-propanediol diacetate.

-

Add 100 mg of immobilized lipase (e.g., Novozym 435).

-

Stir the mixture at 200 rpm at a controlled temperature of 30°C.

-

-

Reaction Monitoring:

-

Periodically (e.g., every 2 hours), withdraw a small aliquot (100 µL) of the organic phase.

-

Analyze the sample by chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted substrate and the product. The goal is to stop the reaction at approximately 50% conversion to maximize the ee of both compounds.

-

-

Work-up and Purification:

-

Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of the unreacted diacetate and the product monoacetate by column chromatography on silica gel.

-

Visualization: Lipase Kinetic Resolution Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmtech.com [pharmtech.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Microbial Synthesis of 2-Fluoro-1,3-propanediol: A Novel Biosynthetic Approach

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1] 2-Fluoro-1,3-propanediol (2-F-1,3-PDO) represents a valuable chiral building block for synthesizing such advanced compounds. Traditional chemical synthesis routes for fluorinated molecules often rely on harsh reagents and conditions.[1] This guide details a novel, entirely biocatalytic strategy for the synthesis of 2-F-1,3-PDO within a metabolically engineered microbial host. We propose a synthetic pathway in Escherichia coli that leverages a recently developed route for producing a fluorinated precursor, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP)[2][3], and introduces a terminal carboxylate reductase to complete the synthesis to the target diol. This document provides the scientific rationale, detailed experimental protocols, and expected outcomes for researchers in metabolic engineering and drug development.

Introduction: The Case for a Bio-based Fluorination Platform

Fluorinated compounds are disproportionately represented in top-selling pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by the fluorine atom.[1] The synthesis of fluorinated chiral synthons like 2-F-1,3-PDO is therefore of significant industrial interest. Microbial fermentation offers a sustainable and environmentally benign alternative to chemical synthesis, utilizing renewable feedstocks under mild, aqueous conditions.[4][5][6]

However, the biosynthesis of organofluorine compounds is exceedingly rare in nature, presenting a considerable metabolic engineering challenge.[3] The primary hurdles include the high energy of the carbon-fluorine bond and the general lack of native enzymes capable of its formation or manipulation.[7] This guide circumvents the need for direct C-F bond formation by proposing a pathway that starts with an inexpensive, commercially available fluorinated precursor, 2-fluoromalonic acid (2-FMA), and uses a cascade of engineered enzymes to achieve the target molecule.

A Proposed Biosynthetic Pathway for 2-Fluoro-1,3-propanediol

The cornerstone of our proposed pathway is the integration of two distinct biocatalytic modules into a single microbial host, E. coli.

-

Module 1: Conversion of exogenous 2-fluoromalonic acid (2-FMA) to 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). This module is based on the successful work demonstrated by Wu et al. (2022), which established a functional pathway for 2-F-3-HP production.[2][3]

-

Module 2: Reduction of the terminal carboxylate group of 2-F-3-HP to a primary alcohol, yielding the final product, 2-F-1,3-PDO.

This two-module design allows for a rational, stepwise approach to strain engineering and process optimization.

Caption: Proposed biosynthetic pathway for 2-Fluoro-1,3-propanediol from 2-fluoromalonic acid.

Key Biocatalytic Modules: Enzyme Selection and Rationale

Module 1: Synthesis of 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP)

This module relies on a three-enzyme cascade to import and convert 2-FMA. The choice of these specific enzymes is based on their demonstrated ability to successfully produce 2-F-3-HP in an E. coli host.[2][3]

-

Malonate Transmembrane Protein (MadLM): Sourced from Pseudomonas putida, this transporter is essential for the efficient uptake of the substrate, 2-FMA, from the fermentation medium into the cytoplasm. Its inclusion prevents substrate limitation, a common bottleneck in whole-cell biocatalysis.

-

Methylmalonyl-CoA Synthase (MatBrp): This enzyme from Rhodopseudomonas palustris activates the imported 2-FMA by ligating it to Coenzyme A (CoA), forming 2-fluoro-malonyl-CoA. This activation step is crucial as it converts the substrate into a high-energy thioester, priming it for reduction.

-

Methylmalonyl-CoA Reductase (Mcr): A promiscuous reductase from Thermophilic Filiculture, Mcr catalyzes the NADPH-dependent reduction of the thioester to an alcohol. This enzyme's broad substrate specificity is key to its ability to act on the non-natural fluorinated intermediate, yielding 2-F-3-HP.

Module 2: Reduction of 2-F-3-HP to 2-Fluoro-1,3-propanediol

This is the novel step proposed in this guide. The conversion of a carboxylic acid to a primary alcohol is an energy-intensive reduction that is efficiently catalyzed by the Carboxylate Reductase (CAR) family of enzymes.

-

Carboxylate Reductase (CAR): We propose using a well-characterized CAR, such as the one from Nocardia iowensis (NiCAR). These enzymes utilize both ATP and NADPH to perform the reduction. The choice of a CAR is deliberate; they are known for their broad substrate scope and high efficiency, making them ideal candidates for converting the novel 2-F-3-HP intermediate. This represents a more direct and thermodynamically favorable approach than attempting to engineer a multi-step pathway via an aldehyde intermediate.

Host Selection and Metabolic Engineering Strategy

Escherichia coli is the host of choice due to its rapid growth, well-understood genetics, and proven track record as a robust chassis for producing diols and other chemicals.[8][9][10][11] The strain E. coli BL21(DE3) is particularly suitable due to its reduced protease activity and the presence of the T7 polymerase for strong, inducible protein expression.

A two-plasmid system is recommended to balance the metabolic load of expressing four heterologous genes:

-

Plasmid 1 (e.g., pACYCDuet-1): Will carry the genes for Module 1 (madLM, matBrp, and mcr). This medium-copy-number plasmid ensures a moderate expression level suitable for the upstream pathway.

-

Plasmid 2 (e.g., pETDuet-1): Will carry the gene for Module 2 (CAR). This high-copy-number plasmid will ensure high-level expression of the terminal enzyme to drive the reaction toward the final product.

Experimental Protocols

Protocol 1: Construction of Expression Plasmids

-

Gene Synthesis: Codon-optimize the genes for madLM, matBrp, mcr, and CAR for expression in E. coli and procure them from a commercial gene synthesis provider.

-

Cloning into pACYCDuet-1: Using standard restriction enzyme or Gibson Assembly cloning, insert the matBrp-mcr operon into the first multiple cloning site (MCS1) and the madLM gene into the second (MCS2) of the pACYCDuet-1 vector.

-

Cloning into pETDuet-1: Similarly, clone the CAR gene into MCS1 of the pETDuet-1 vector.

-

Transformation: Transform the ligation products into a cloning host (e.g., E. coli DH5α) for plasmid amplification and sequence verification.

-

Co-transformation: Co-transform the sequence-verified pACYC-Module1 and pET-Module2 plasmids into the expression host, E. coli BL21(DE3), selecting for both antibiotic resistance markers.

Protocol 2: Whole-Cell Biotransformation

-

Pre-culture: Inoculate a single colony of the engineered E. coli BL21(DE3) strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 200 rpm.

-

Main Culture: Inoculate 50 mL of Terrific Broth (TB) medium (in a 250 mL baffled flask) with the overnight pre-culture to an initial OD₆₀₀ of 0.1. Grow at 37°C and 200 rpm.

-

Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, cool the flask to 25°C and induce protein expression by adding 0.5 mM IPTG (Isopropyl β-D-1-thiogalactopyranoside).

-

Biotransformation: Immediately after induction, add a sterile stock solution of 2-fluoromalonic acid to a final concentration of 20 mM.

-

Incubation: Continue incubation at 25°C with shaking at 200 rpm for 24-48 hours. Collect time-point samples (1 mL) for analysis.

-

Sample Preparation: Centrifuge the collected samples at 13,000 x g for 5 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter for analysis.

Protocol 3: Analytical Methods

-

Quantification by HPLC:

-

System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

-

Column: A suitable organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H).

-

Mobile Phase: 5 mM H₂SO₄.

-

Flow Rate: 0.6 mL/min.

-

Method: Quantify the concentrations of remaining 2-FMA, intermediate 2-F-3-HP, and final product 2-F-1,3-PDO by comparing peak areas to a standard curve of purified compounds.

-

-

Structural Confirmation by ¹⁹F-NMR:

-

Rationale: ¹⁹F Nuclear Magnetic Resonance is a definitive technique to confirm the presence and chemical environment of the fluorine atom in the final product.

-

Method: For a larger culture sample, extract the product, lyophilize, and resuspend in D₂O. Acquire the ¹⁹F-NMR spectrum and compare the chemical shift of the product to a synthesized standard of 2-F-1,3-PDO. The successful conversion from 2-F-3-HP to 2-F-1,3-PDO will result in a characteristic upfield or downfield shift in the fluorine signal.

-

Caption: A three-phase experimental workflow for the production and analysis of 2-F-1,3-PDO.

Data Summary and Expected Outcomes

The performance of the engineered strain can be evaluated based on several key metrics. The following table provides hypothetical yet realistic target values based on published results for the precursor molecule and similar biotransformations.[2][3]

| Parameter | Target Value | Justification |

| Host Strain | E. coli BL21(DE3) | Robust, well-characterized host for protein expression. |

| Substrate | 2-Fluoromalonic Acid | Commercially available fluorinated C3 building block. |

| Key Enzymes | MadLM, MatBrp, Mcr, CAR | A complete pathway for uptake, activation, and reduction. |

| Product Titer | >100 mg/L | A successful proof-of-concept titer, exceeding the 50 mg/L achieved for the precursor acid.[2] |

| Molar Yield | >15% (mol product / mol substrate) | A realistic initial yield for an unoptimized, novel pathway. |

| Purity | >95% (in supernatant) | High specificity of the enzymatic cascade should lead to minimal byproducts. |

Troubleshooting and Future Perspectives

-

Low Titer: If product titers are low, bottlenecks can be investigated. This may include poor expression of one of the enzymes (verifiable by SDS-PAGE), feedback inhibition by the product, or limited cofactor (NADPH, ATP) availability.

-

Intermediate Accumulation: Accumulation of 2-F-3-HP would indicate that the CAR enzyme (Module 2) is the rate-limiting step. Strategies to improve this include screening different CAR variants or increasing its expression level.

-

Future Work: The long-term vision is to engineer a strain that can produce 2-F-1,3-PDO directly from a simple carbon source like glucose. This would require integrating a fluorinase enzyme to form the C-F bond de novo[1][7] and engineering the central metabolism to produce a suitable substrate for fluorination, thus creating a fully consolidated bioprocess.

References

-

Enantis. (n.d.). Haloalkane dehalogenases. Retrieved from [Link]

- Ismail, W. I., & Annuar, M. S. M. (2019). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences, 20(22), 5729.

- Pan, C., et al. (2022). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega, 7(35), 31278–31286.

- Kaeding, E. N., et al. (2016). Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum. Applied and Environmental Microbiology, 82(13), 3864–3874.

- Metabolic engineering of Klebsiella pneumoniae for enhanced 1,3-propanediol production. (2022).

- Altaras, N. E., & Cameron, D. C. (1999). Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli. Biotechnology Progress, 15(2), 326–334.

- Wu, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8033–8058.

- Cameron, D. C., et al. (1998). Metabolic engineering of propanediol pathways. Biotechnology Progress, 14(1), 116–125.

- Wu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969649.

- The Catalytic Mechanism of Fluoroacetate Dehalogenase: A Computational Exploration of Biological Dehalogenation. (2015).

- Sato, R., et al. (2021). Metabolic engineering of 1,2-propanediol production from cellobiose using beta-glucosidase-expressing E. coli. Bioresource Technology, 329, 124858.

- Development of Halogenase Enzymes for Use in Synthesis. (n.d.). The University of Manchester.

- Altaras, N. E., & Cameron, D. C. (1999). Metabolic Engineering of a 1,2-Propanediol Pathway in Escherichia coli. Applied and Environmental Microbiology, 65(3), 1180–1185.

- Nakamura, C. E., & Whited, G. M. (2003). Metabolic engineering for the microbial production of 1,3-propanediol. Current Opinion in Biotechnology, 14(5), 454–459.

- Sato, R., et al. (2020). Engineering Escherichia coli for Direct Production of 1,2-Propanediol and 1,3-Propanediol from Starch. Current Microbiology, 77(11), 3704–3710.

- Zhu, F., Liu, D., & Chen, Z. (2022). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Green Chemistry, 24(12), 4705-4721.

- Nakamura, C. E., & Whited, G. M. (2003). Metabolic engineering for the microbial production of 1,3-propanediol. Current Opinion in Biotechnology, 14(5), 454-459.

- Tong, I. T., et al. (1991). 1,3-Propanediol production by Escherichia coli expressing genes from the Klebsiella pneumoniae dha regulon. Applied and Environmental Microbiology, 57(12), 3541–3546.

- Wu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10:969649.

- Saxena, R. K., et al. (2009). Microbial production of 1,3-propanediol: Recent developments and emerging opportunities. Biotechnology Advances, 27(6), 895–913.

- Gröger, H., et al. (2016). Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations. Organic Process Research & Development, 20(10), 1794–1802.

- de Oliveira, J. A. R., et al. (2018). Production and productivity of 1,3-propanediol from glycerol by Klebsiella pneumoniae GLC29. Biocatalysis and Agricultural Biotechnology, 16, 551-558.

- Menacho-Melgar, R., et al. (2020). Metabolic Engineering of E.

- Rebeca, G.-P., et al. (2021). Microbial Conversion of Glycerol Into 1,3-Propanediol by Fermentation: Review of Fundamentals and Operational Strategies. Frontiers in Bioengineering and Biotechnology, 9, 664941.

- Wang, Y., et al. (2023). Enhanced 1,3-propanediol production with high yield from glycerol through a novel Klebsiella–Shewanella co-culture. Bioresources and Bioprocessing, 10(1), 16.

- Kośmider, A., & Drożdżyńska, A. (2012). Biotechnological Production of 1,3-Propanediol from Crude Glycerol. BioTechnologia, 93(1), 69-82.

- Li, Y., et al. (2022). Biosynthesis of 1,3-Propanediol via a New Pathway from Glucose in Escherichia coli. Journal of Agricultural and Food Chemistry, 70(4), 1264–1273.

- Wang, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 1060907.

- Biebl, H., et al. (1999). Microbial production of 1,3-propanediol. Applied Microbiology and Biotechnology, 52(3), 289–297.

- Vlysidis, A., et al. (2011). Production of 1,3-propanediol from glycerol by Saccharomyces cerevisiae. Bioresource Technology, 102(19), 9079–9084.

- Jiang, W., et al. (2011). Recent developments in the microbial production of 1,3-propanediol. Journal of Industrial Microbiology & Biotechnology, 38(5), 599–609.

- Microbial 1,3-Propanediol Production: A State-of-the-Art Review. (2016). ACS Synthetic Biology, 5(11), 1219–1228.

- An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli. (2019). ACS Synthetic Biology, 8(3), 558–567.

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic engineering for the microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial production of 1,3-propanediol: Recent developments and emerging opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Engineering of a 1,2-Propanediol Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering Escherichia coli for Direct Production of 1,2-Propanediol and 1,3-Propanediol from Starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3-Propanediol production by Escherichia coli expressing genes from the Klebsiella pneumoniae dha regulon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2-Fluoro-1,3-propanediol: A Guide to Strategic Pathways from Fluorinated Precursors

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Fluoro-1,3-propanediol is a valuable building block that introduces this strategic advantage, serving as a precursor for more complex fluorinated targets. This guide provides an in-depth analysis of the primary synthetic routes to 2-Fluoro-1,3-propanediol, with a focus on the reduction of fluoromalonate esters, and explores alternative and emerging methodologies. The discussion is grounded in established chemical principles, offering field-proven insights into the causality behind experimental choices for researchers and drug development professionals.

Core Synthetic Strategy: Reduction of Diethyl Fluoromalonate

The most practical and well-documented pathway to 2-Fluoro-1,3-propanediol proceeds through the reduction of a suitable 2-fluoromalonate derivative, typically diethyl 2-fluoromalonate.[3] This precursor is favored due to its relative stability and accessibility through established fluorination techniques. The overall strategy involves two key stages: the synthesis of the fluorinated malonate ester, followed by its reduction to the target diol.

Stage 1: Preparation of the Diethyl 2-Fluoromalonate Precursor

The synthesis of diethyl 2-fluoromalonate is a critical first step. While several methods exist, electrophilic fluorination of diethyl malonate is a common and effective approach.

Caption: Synthesis pathway for the key precursor, diethyl 2-fluoromalonate.

Causality and Experimental Choices: The first reported methods for fluorinating malonate esters used hazardous reagents like perchloryl fluoride (FClO₃), which often led to mixtures of mono- and di-fluorinated products.[3] Modern approaches favor N-F electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), which offer greater selectivity and improved safety profiles for monofluorination.[4][5] The reaction proceeds via the formation of a malonate enolate, which then acts as a nucleophile, attacking the electrophilic fluorine source.

An alternative route involves a halogen exchange reaction, starting from diethyl chloromalonate and treating it with a fluoride source like hydrogen fluoride (HF) in the presence of a base.[6] This method can be effective but requires careful handling of corrosive HF.

Stage 2: Reduction of Diethyl 2-Fluoromalonate to 2-Fluoro-1,3-propanediol

Once the fluorinated precursor is obtained, the core transformation involves the reduction of both ester functionalities to primary alcohols. The choice of reducing agent is critical to ensure high conversion without cleaving the C-F bond.

Caption: General reduction of the fluorinated diester to the target diol.

Methodologies for Reduction:

Two primary classes of reduction are employed for this transformation: chemical reduction with hydride donors and catalytic hydrogenation.

-

Chemical Reduction with Borohydrides:

-

Expertise & Insight: Powerful reducing agents are required to convert esters to alcohols. Lithium aluminum hydride (LiAlH₄) is often too reactive and can lead to defluorination. Milder, yet effective, borohydride-based reagents are preferred. Diborane (B₂H₆) in tetrahydrofuran (THF) or calcium borohydride (Ca(BH₄)₂) are cited as practical options for this specific reduction, offering a balance of reactivity and selectivity.[3] The mechanism involves the coordination of the boron species to the ester carbonyl, followed by hydride delivery.

-

Trustworthiness: The protocol's validity rests on the careful control of reaction temperature (typically starting at 0°C and slowly warming to room temperature) to manage the exothermic reaction and prevent side reactions. A final acidic workup is necessary to hydrolyze the borate ester intermediates and liberate the diol.

-

-

Catalytic Transfer Hydrogenation:

-

Expertise & Insight: Catalytic hydrogenation is a scalable and often "greener" alternative to using stoichiometric metal hydrides. While direct literature on the hydrogenation of diethyl fluoromalonate is sparse, extensive research on the hydrogenation of diethyl malonate to 1,3-propanediol provides a strong authoritative grounding.[7][8] Copper-based catalysts, particularly Cu/SiO₂, are highly effective for this transformation.[7][9] The presence of both Cu⁰ and Cu⁺ species on the catalyst surface is believed to be crucial for activity, with the synergistic effect facilitating the hydrogenation of the ester carbonyls.[7]

-

Trustworthiness: Adapting this method requires careful optimization of temperature and pressure to ensure the C-F bond remains intact, as it can be susceptible to hydrogenolysis under harsh conditions. This approach avoids the need for cryogenic temperatures and the quenching of reactive metal hydrides, simplifying the workup process.

-

| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature | Key Advantages | Potential Challenges |

| Chemical Reduction | Diborane (B₂H₆) or Ca(BH₄)₂ | Tetrahydrofuran (THF) | 0°C to RT | High yields, well-established for fluoromalonates[3] | Requires handling of pyrophoric/toxic reagents, stoichiometric waste |

| Catalytic Hydrogenation | H₂ gas with Cu/SiO₂ catalyst | Alcohol (e.g., Ethanol) or Gas Phase | 150-250°C | Scalable, atom-economical, simpler workup | Requires high pressure/temperature, potential for C-F bond hydrogenolysis |

Detailed Experimental Protocol: Reduction via Calcium Borohydride

This protocol is a representative method based on established procedures for reducing fluoromalonate derivatives.[3]

Objective: To synthesize 2-Fluoro-1,3-propanediol from diethyl 2-fluoromalonate.

Materials:

-

Diethyl 2-fluoromalonate (1 eq.)

-

Calcium chloride (CaCl₂), anhydrous (1 eq.)

-

Sodium borohydride (NaBH₄) (2 eq.)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Calcium Borohydride (in situ): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend anhydrous calcium chloride (1 eq.) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add sodium borohydride (2 eq.) portion-wise, maintaining the temperature below 5°C.

-

Stir the resulting mixture at room temperature for 1-2 hours to allow for the formation of calcium borohydride.

-

Reduction Reaction: Re-cool the suspension to 0°C.

-

Add a solution of diethyl 2-fluoromalonate (1 eq.) in anhydrous THF dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.

-

Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Reaction Quench and Work-up: Carefully cool the reaction mixture back to 0°C.

-

Slowly quench the reaction by the dropwise addition of 1M HCl until the effervescence ceases and the solution becomes acidic. Caution: Hydrogen gas is evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Fluoro-1,3-propanediol.

Alternative and Emerging Synthetic Pathways

While the fluoromalonate route is dominant, exploring other strategies is crucial for comprehensive research and development.

Nucleophilic Fluorination of Epichlorohydrin Derivatives

A logical alternative pathway involves a nucleophilic substitution reaction on a suitable three-carbon precursor. The reaction of epichlorohydrin with a fluoride source is a plausible, albeit challenging, route.

Caption: A theoretical pathway involving halogen exchange on a propanediol backbone.

Expertise & Insight: This approach is conceptually based on well-known reactions. Epichlorohydrin can be readily hydrolyzed to 3-chloro-1,2-propanediol.[10][11] The subsequent step would be a halogen exchange (Halex) reaction to replace the chlorine with fluorine using a source like potassium fluoride (KF).[12] However, this reaction is fraught with challenges. The secondary hydroxyl group is a competing nucleophile, potentially leading to epoxide re-formation or other side products. Furthermore, the direct fluorination of the C-2 position would be difficult to achieve with high regioselectivity. This route highlights the importance of precursor selection in directing reaction outcomes.

Biocatalytic and Enzymatic Synthesis

The field of biocatalysis offers a promising frontier for the synthesis of fluorinated compounds under mild and environmentally benign conditions.[13][14]

Expertise & Insight: While direct enzymatic synthesis of 2-Fluoro-1,3-propanediol is not yet established, related research provides a strong proof-of-concept. For instance, engineered E. coli has been used to synthesize 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid.[13] This demonstrates that microorganisms can be engineered to process fluorinated C3 building blocks. Future work could involve identifying or engineering reductases capable of converting a fluorinated malonate or semialdehyde directly to the diol, bypassing the need for harsh chemical reagents and offering superior enantioselectivity.

Conclusion

The preparation of 2-Fluoro-1,3-propanediol is most reliably achieved through the reduction of diethyl 2-fluoromalonate, a precursor accessible via modern electrophilic fluorination methods. Both chemical reduction using borohydrides and catalytic hydrogenation offer viable, scalable pathways, with the choice depending on available equipment, safety considerations, and desired scale. While alternative routes from precursors like epichlorohydrin are conceptually possible, they present significant regioselectivity and side-reaction challenges. The future of fluorinated building block synthesis will likely see an increased role for biocatalysis, promising greener, safer, and more selective methods for producing high-value compounds like 2-Fluoro-1,3-propanediol.

References

- O'Hagan, D., et al. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences.

- Wu, J., et al. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, PMC - NIH.

- Kitamura, T., Muta, K., & Oyamada, J. (2015).

- (2021).

- Ding, T., et al. (2016). Highly active Cu/SiO2 catalysts for hydrogenation of diethyl malonate to 1,3-propanediol.

- (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.

- (n.d.). The hydrogenation process of diethyl malonate over Cu/SiO2 catalyst.

- (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.

- (2012). Preparation method for diethyl fluoromalonate.

- Baumann, M., Baxendale, I.R., & Ley, S.V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.

- (n.d.).

- (2017). Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones.

- (n.d.). Conversion epichlorohydrin to 3-chloro-1,2-propanediol using ultrasonic irradiation.

- (2019).

- Conant, J. B., & Quayle, O. R. (n.d.). GLYCEROL α-MONOCHLOROHYDRIN. Organic Syntheses Procedure.

- (2025). Hydrogenation of diethyl oxalate over Cu/SiO2 catalyst with enhanced activity and stability: Contribution of the spatial restriction by varied pores of support.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arts.units.it [arts.units.it]

- 6. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]

- 13. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Introduction: The Strategic Importance of Fluorinated Diols in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-1,3-propanediol

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become an indispensable tool for fine-tuning molecular properties.[1][2][3] The unique physicochemical attributes of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the modulation of a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity.[1][4][5] Among the diverse class of organofluorine compounds, 2-Fluoro-1,3-propanediol stands out as a versatile and valuable building block. Its simple C3 backbone, functionalized with two primary hydroxyl groups and a single fluorine atom, offers a unique combination of reactivity and property-modulating potential. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-Fluoro-1,3-propanediol, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this molecule in their work.

Physicochemical Properties: A Comparative Analysis

The introduction of a fluorine atom at the C-2 position of the 1,3-propanediol backbone significantly alters its physical properties. The strong C-F bond and the high electronegativity of fluorine influence intermolecular forces and molecular packing. A summary of its key properties, with a comparison to its non-fluorinated parent compound, is presented below.

| Property | 2-Fluoro-1,3-propanediol (Predicted/Estimated) | 1,3-Propanediol (Literature) |

| Molecular Formula | C₃H₇FO₂[6] | C₃H₈O₂[7] |

| Molar Mass | 94.08 g/mol [6] | 76.09 g/mol [7][8] |

| Appearance | Colorless Viscous Liquid | Colorless Viscous Liquid[7] |

| Boiling Point (°C) | ~190-210 | 211-217[7] |

| Density (g/mL) | ~1.1-1.2 | 1.053[9] |

| Refractive Index (n20/D) | ~1.43-1.45 | 1.440[7][9] |

| Melting Point (°C) | < -27 | -27[7][9] |

| Flash Point (°C) | > 100 | > 99[9] |

Note: Specific experimental values for 2-Fluoro-1,3-propanediol are not widely published; therefore, some values are estimated based on trends observed in analogous fluorinated compounds.

Synthesis and Mechanism: A Practical Approach

The most practical and reliable route to 2-Fluoro-1,3-propanediol involves the reduction of a readily available fluorinated precursor, diethyl fluoromalonate.[10] This C3 building block already contains the critical C-F bond at the desired position. The synthesis hinges on the robust reduction of the two ester functionalities to primary alcohols.

Core Reaction: Reduction of Diethyl fluoromalonate

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biophysics.org [biophysics.org]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 2-Fluoro-1,3-propanediol

Introduction: The Strategic Role of Fluorine in Modern Drug Development